molecular formula C21H22N4O5S B2867491 N-(2,5-dimethoxyphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide CAS No. 898634-93-0

N-(2,5-dimethoxyphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide

Cat. No. B2867491
CAS RN: 898634-93-0
M. Wt: 442.49
InChI Key: NASMYRVQMBZADN-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications

Potential Research Applications Inferred from Related Compounds

  • Synthetic Utility and Medicinal Chemistry : Compounds with acetamide moieties, like the one mentioned, often play a significant role in medicinal chemistry due to their presence in many pharmaceuticals. Sakai et al. (2022) discuss the synthesis of p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, highlighting their application as equivalents of N-acetamide nucleophiles in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).

  • Enzyme Inhibition for Therapeutic Targets : Research on sulfanyl-substituted compounds, akin to the structural aspect of the compound , indicates their potential in designing enzyme inhibitors. Kucukoglu et al. (2016) investigated polymethoxylated-pyrazoline benzene sulfonamides for their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes, suggesting a pathway for therapeutic applications (Kucukoglu et al., 2016).

  • Chemiluminescence and Photoreactivity : The chemiluminescence properties of sulfanyl-substituted dioxetanes, as discussed by Watanabe et al. (2010), could hint at potential applications in bioimaging and diagnostics for compounds with similar functional groups (Watanabe et al., 2010).

  • Synthesis of Novel Heterocyclic Compounds : The synthesis and evaluation of heterocyclic compounds derived from similar structural motifs have been explored for their pharmacological activities. Bekircan et al. (2015) synthesized a series of triazol-4-yl acetohydrazides with potential lipase and α-glucosidase inhibition, suggesting a route for the discovery of new drugs (Bekircan et al., 2015).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-28-14-6-4-13(5-7-14)10-17-20(27)23-21(25-24-17)31-12-19(26)22-16-11-15(29-2)8-9-18(16)30-3/h4-9,11H,10,12H2,1-3H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASMYRVQMBZADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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